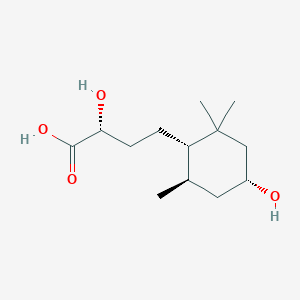
Sarmentoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarmentoic acid is a natural product found in Sedum sarmentosum with data available.
Aplicaciones Científicas De Investigación
Discovery and Isolation of Sarmentoic Acid
Sarmentoic acid was identified as a new megastigmane isolated from the whole plant of Sedum sarmentosum, along with other related compounds. The stereostructures of these compounds, including sarmentoic acid, were elucidated using chemical and physicochemical methods (Yoshikawa et al., 2007).
Pharmacological Activities
The Sedum sarmentosum plant, from which sarmentoic acid is derived, has been studied for its pharmacological properties. This plant extract showed significant anti-inflammatory, anti-angiogenic, and anti-nociceptive activities. These activities provide a pharmacological basis for its therapeutic use in treating certain inflammatory diseases (Jung et al., 2008).
Synthetic Applications
Sarmentosine, a compound related to sarmentoic acid and found in Piper sarmentosum, was synthesized using an efficient pathway. This synthesis approach may have implications for the production of sarmentoic acid and related compounds for research and medicinal use (Strunz & Finlay, 1995).
Potential in Plant Defense Mechanisms
Studies on plant defense mechanisms, specifically systemic acquired resistance (SAR), have indicated the importance of compounds like salicylic acid. While sarmentoic acid isn't directly mentioned, its structural similarity to salicylic acid may suggest a potential role in similar plant defense pathways (Durrant & Dong, 2003).
Therapeutic Applications in Traditional Medicine
Tournefortia sarmentosa, related to sarmentoic acid, has been used in traditional Chinese medicine. It exhibits antioxidant effects and potential therapeutic applications in heart dysfunction and other conditions (Liu et al., 2021).
Propiedades
Nombre del producto |
Sarmentoic acid |
|---|---|
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-4-[(1S,4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexyl]butanoic acid |
InChI |
InChI=1S/C13H24O4/c1-8-6-9(14)7-13(2,3)10(8)4-5-11(15)12(16)17/h8-11,14-15H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11-/m1/s1 |
Clave InChI |
HJEKFWBWYCIINK-CHWFTXMASA-N |
SMILES isomérico |
C[C@@H]1C[C@H](CC([C@H]1CC[C@H](C(=O)O)O)(C)C)O |
SMILES canónico |
CC1CC(CC(C1CCC(C(=O)O)O)(C)C)O |
Sinónimos |
sarmentoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[5-(5-Amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1258361.png)
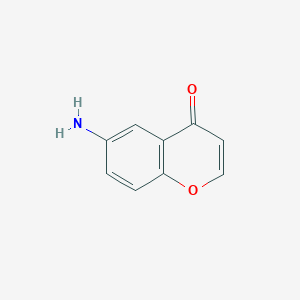
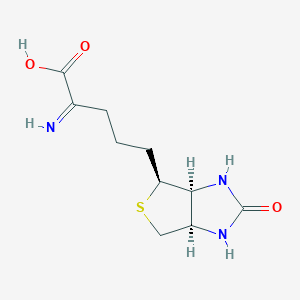
![4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride](/img/structure/B1258365.png)
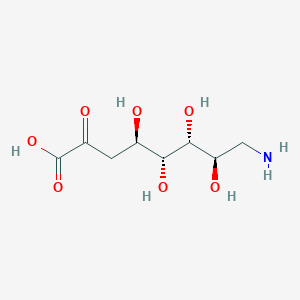
![N-[(4-methoxyphenyl)methyl]-4-nitro-1,2,3-benzoxadiazol-7-amine](/img/structure/B1258368.png)
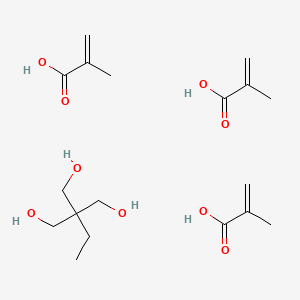
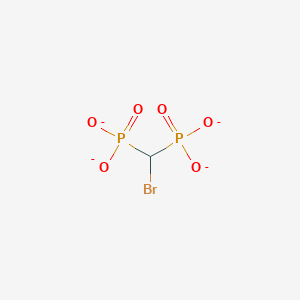
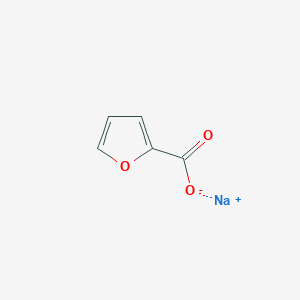
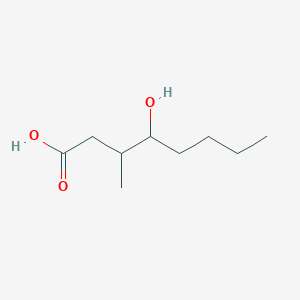
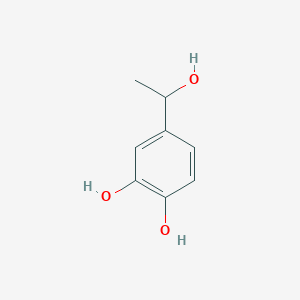
![3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one](/img/structure/B1258381.png)
![[4,12-Diacetyloxy-9-hydroxy-15-[2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B1258382.png)
![N-[[1-[(4-fluorophenyl)methyl]pyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide](/img/structure/B1258384.png)